8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1152567-51-5
VCID: VC2555017
InChI: InChI=1S/C9H7BrO4/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H,11,12)
SMILES: C1COC2=C(O1)C=C(C=C2Br)C(=O)O
Molecular Formula: C9H7BrO4
Molecular Weight: 259.05 g/mol

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

CAS No.: 1152567-51-5

Cat. No.: VC2555017

Molecular Formula: C9H7BrO4

Molecular Weight: 259.05 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid - 1152567-51-5

Specification

CAS No. 1152567-51-5
Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
IUPAC Name 5-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Standard InChI InChI=1S/C9H7BrO4/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H,11,12)
Standard InChI Key XITHRQNLVXVDRN-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=C(C=C2Br)C(=O)O
Canonical SMILES C1COC2=C(O1)C=C(C=C2Br)C(=O)O

Introduction

Chemical Identity and Physical Properties

Identification Parameters

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is primarily identified through the following parameters:

ParameterValueSource
CAS Number59820-91-6
Molecular FormulaC₉H₇BrO₄
Molecular Weight259.05 g/mol
IUPAC Name5-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid (alternative nomenclature)
Synonyms7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, 7-bromo-2,3-dihydrobenzo[b] dioxine-6-carboxylic acid

The compound is characterized by a benzodioxine core structure with specific substitution patterns that distinguish it from related analogs. The bromine substituent enhances its electrophilic character, while the carboxylic acid group provides opportunities for further functionalization through various chemical transformations .

Physicochemical Properties

The physicochemical properties of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid significantly influence its behavior in chemical reactions and biological systems:

PropertyValueSource
Physical StateWhite solid
Melting PointNot definitively reported
Boiling PointNot available
SolubilityLimited water solubility, soluble in organic solvents
Flash PointNot available
Auto-ignition TemperatureNot available
ReactivityStable under recommended temperatures and pressures
Incompatible MaterialsStrong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Hydrogen bromide

The compound exhibits typical carboxylic acid properties, including the ability to participate in acid-base reactions and form derivatives such as esters and amides. The presence of the bromine atom provides a reactive site for coupling reactions, making it a valuable intermediate in organic synthesis .

Structural Analysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the compound's structure. Based on data from related compounds, the following spectroscopic characteristics can be inferred:

¹H NMR data for analogous compounds (2,3-dihydro-1,4-benzodioxane-6-carboxylic acid) shows:

  • Protons at the dioxane ring (position 2,3): δ 4.28 (4H)

  • Aromatic protons: δ 7.2-7.66 (3H)

For the brominated derivative, fewer aromatic protons would be expected due to the bromine substitution, likely resulting in only 2 aromatic proton signals instead of 3 .

Mass spectrometry analysis would typically show characteristic isotope patterns due to the presence of bromine, with M+ and M+2 peaks in approximately 1:1 ratio, confirming the presence of one bromine atom in the molecule .

Synthesis Methods

Chemical Synthesis Routes

Several synthetic approaches have been developed for the preparation of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, with the most common routes involving:

Oxidation of Corresponding Aldehyde

One efficient method involves the oxidation of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde using appropriate oxidizing agents. This approach is supported by patent literature and research publications .

Ring Closing Followed by Oxidation

A more general approach for benzodioxane derivatives begins with appropriately substituted precursors:

  • Ring closing reaction starting from substituted dihydroxy benzaldehydes with 1,2-dibromoethane under alkaline conditions

  • Subsequent oxidation of the aldehyde group to carboxylic acid

Detailed Synthetic Procedure

Based on patent CN105801556A, the synthesis of related 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid follows these steps, which can be adapted for the brominated derivative:

  • Ring Closing Reaction:

    • 3,4-dihydroxy benzaldehyde is reacted with 1,2-dibromoethane in the presence of sodium hydroxide

    • Tetrabutyl ammonium bromide is used as a phase-transfer catalyst

    • The reaction mixture is heated to reflux for 5 hours

    • The intermediate 2,3-dihydro-1,4-benzodioxane-6-formaldehyde is isolated through extraction and recrystallization

  • Oxidation Reaction:

    • The aldehyde intermediate is suspended in water and heated to 70-80°C

    • Potassium permanganate solution is added dropwise

    • The reaction mixture is heated to reflux for 1-2 hours

    • After cooling, the mixture is alkalized with 10% KOH, filtered, and the filtrate is acidified with concentrated hydrochloric acid

    • The precipitated product is collected by filtration, washed with water, and dried

For the specific synthesis of the brominated derivative, the starting material would need to contain a bromine atom at the appropriate position, or bromination would need to be performed at a suitable stage in the synthesis .

Industrial Production Considerations

The industrial production of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid requires attention to several factors:

  • Use of potassium permanganate as an oxidant offers advantages over alternatives like urea peroxide, reducing potential safety hazards while improving yield (approximately 90%)

  • The process involves inexpensive starting materials and mild reaction conditions

  • The synthetic route is suitable for scale-up and industrial production

  • Post-processing expenses are reduced compared to alternative methods

Chemical Reactivity and Transformations

Reactivity Profile

The reactivity of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is primarily determined by its functional groups:

  • Carboxylic Acid Group:

    • Participates in typical carboxylic acid reactions including esterification, amide formation, and salt formation

    • Can be activated using coupling reagents for various transformations

    • Provides a handle for introducing diverse functionality

  • Bromine Substituent:

    • Serves as a reactive site for various coupling reactions (e.g., Suzuki, Sonogashira)

    • Enables functionalization through metal-halogen exchange

    • Enhances the compound's electrophilic character

  • Benzodioxane Scaffold:

    • Provides structural rigidity

    • Influences solubility and interaction with biological systems

    • Can undergo ring-opening reactions under specific conditions

Common Transformations

The compound can undergo various chemical transformations, making it a valuable intermediate in organic synthesis:

  • Derivatization of Carboxylic Acid Group:

    • Formation of esters through reaction with alcohols

    • Synthesis of amides via reaction with amines

    • Reduction to aldehyde or alcohol using appropriate reducing agents

  • Bromide Displacement Reactions:

    • Cross-coupling reactions to introduce carbon-carbon bonds

    • Nucleophilic aromatic substitution with various nucleophiles

    • Metal-catalyzed transformations

These transformations have been utilized to create libraries of benzodioxane derivatives with diverse substituents for structure-activity relationship studies .

Biological Activities and Applications

Research and Medicinal Chemistry Applications

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is primarily utilized as:

  • Synthetic Intermediate:

    • Used for the preparation of more complex molecules

    • Serves as a building block in medicinal chemistry

    • Enables the creation of compound libraries for biological screening

  • Lead Compound in Drug Discovery:

    • The benzodioxane scaffold appears in various biologically active compounds

    • The bromine substituent allows for further derivatization to optimize biological activity

    • The carboxylic acid provides a handle for introducing additional functionality

Structure-Activity Relationships

Comparison with Related Compounds

The properties and activities of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be better understood through comparison with structurally related compounds:

CompoundKey DifferencesComparative PropertiesSource
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidLacks bromine substituentBase scaffold, simpler structure, potentially different reactivity profile
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acidMethoxy group instead of bromineDifferent electronic properties, less electrophilic, different hydrogen bonding potential
8-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acidAmino group instead of bromineEnhanced water solubility, potential for additional derivatization, different electronic properties
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acidBromine at position 7 instead of 8Isomeric structure, potentially different biological activity due to altered spatial arrangement

These structural variations significantly affect the compounds' physicochemical properties, including solubility, acidity, and thermal stability. For example, the amino derivative exhibits enhanced water solubility compared to the brominated analog due to increased polarity.

Effect of Substitution Patterns

The position and nature of substituents on the benzodioxane scaffold significantly influence the biological activities of these compounds:

  • Position Effects:

    • The carboxylic acid group at position 6 has been found to be optimal for anti-inflammatory activity in benzodioxane derivatives

    • Substitution at position 8 allows for modulation of electronic properties and interaction with biological targets

  • Electronic Effects:

    • Electron-withdrawing groups (such as bromine) may lower the pKa of the carboxylic acid slightly

    • Electron-donating groups (such as amino or methoxy) can raise the pKa, affecting ionization in biological systems

  • Steric Effects:

    • The size and shape of substituents influence molecular recognition and binding to biological targets

    • The bromine atom, being relatively large, creates specific steric constraints that affect molecular interactions

Understanding these structure-activity relationships provides valuable insights for the rational design of novel benzodioxane derivatives with enhanced biological activities and improved physicochemical properties.

SizePrice Range (when available)Source
100 mg39.00 €
250 mg66.00-105.00 €
1 g129.00-244.00 €
5 g536.00 €
10 g1,069.00-1,957.00 €

The availability of this compound in various quantities suggests its utility in research and development applications, particularly in medicinal chemistry and organic synthesis .

Primary Applications

  • Research Tool:

    • Used as a reagent in organic synthesis

    • Employed in the development of structure-activity relationship studies

    • Serves as a standard or reference compound in analytical chemistry

  • Pharmaceutical Intermediate:

    • Functions as a building block in the synthesis of potential drug candidates

    • Contributes to the development of compounds with anti-inflammatory, anticancer, and other biological activities

    • Enables structural modifications through its functional groups

  • Chemical Probe:

    • Used to investigate biological pathways and mechanisms

    • Serves as a template for designing more complex molecules with specific properties

    • Provides insights into the importance of the benzodioxane scaffold in biological systems

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